REACTION_CXSMILES
|
Br[CH2:2][C:3]([NH2:5])=[O:4].[CH2:6]([NH:8][CH2:9][CH3:10])[CH3:7]>C(Cl)(Cl)Cl>[CH2:6]([N:8]([CH2:9][CH3:10])[CH2:2][C:3]([NH2:5])=[O:4])[CH3:7]
|
Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 h
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to result in slightly yellow solid
|
Type
|
WASH
|
Details
|
washed with aqueous saturated solution of Na2CO3 (3×10 mL)
|
Type
|
CUSTOM
|
Details
|
Combined organic phases were dried over Na2S04
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to result in 1.49 g (79% yield) of light yellow solid, which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was azeotropically dried with benzene
|
Name
|
|
Type
|
|
Smiles
|
C(C)N(CC(=O)N)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |